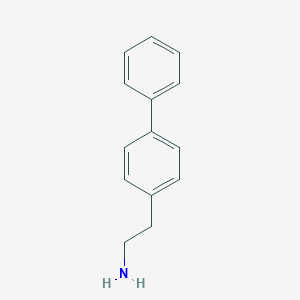

2-(4-Biphenyl)ethylamine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-(4-phenylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9H,10-11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHPLBPSDTIZFSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60274846 | |

| Record name | 2-(4-Biphenyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17027-51-9 | |

| Record name | [1,1′-Biphenyl]-4-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17027-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Biphenyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Biphenyl)ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(4-Biphenyl)ethylamine chemical structure and properties

An In-depth Technical Guide to 2-(4-Biphenyl)ethylamine

This technical guide provides a comprehensive overview of the chemical structure, properties, and representative experimental protocols for this compound (CAS: 17027-51-9). The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Identifiers

This compound, also known as 4-(2-aminoethyl)biphenyl, is a primary amine derivative of biphenyl. The structure consists of a biphenyl group connected to an ethylamine moiety at the 4-position.

Table 1: Chemical Identifiers

| Identifier | Value | Citation |

| CAS Number | 17027-51-9 | [1][2] |

| Molecular Formula | C₁₄H₁₅N | [1][2] |

| IUPAC Name | 2-(4-phenylphenyl)ethanamine | [1] |

| Common Synonyms | 4-(2-aminoethyl)biphenyl, 2-biphenylethylamine, 4-phenylphenethylamine | [1][2] |

| SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)CCN | [1] |

| InChIKey | WHPLBPSDTIZFSX-UHFFFAOYSA-N |

Physicochemical and Pharmacological Properties

The compound is a solid at room temperature and possesses properties characteristic of a primary aromatic amine. While specific biological activity is not extensively documented, it is noted as a useful biochemical for proteomics research and chemical synthesis.[2]

Table 2: Physical and Chemical Properties

| Property | Value | Citation |

| Molecular Weight | 197.28 g/mol | [1][2] |

| Physical Form | Solid, Powder | |

| Melting Point | 50-54 °C | |

| Boiling Point | 338.1 °C at 760 mmHg | |

| Density | 1.031 g/cm³ (Predicted) | |

| pKa (Predicted) | 9.81 ± 0.10 | [3] |

| XLogP3 | 3.3 | [1] |

| Topological Polar Surface Area | 26.0 Ų | [1][3] |

| Solubility | Soluble in ethanol, chloroform. Insoluble in ether. |

Table 3: Safety and Hazard Information

| Hazard Code | Description | Citation |

| H315 | Causes skin irritation | [1] |

| H319 | Causes serious eye irritation | [1] |

| H335 | May cause respiratory irritation | [1] |

| GHS Pictogram | GHS07 (Exclamation Mark) |

Experimental Protocols

Representative Synthesis Protocol: Reduction of 4-Biphenylacetonitrile

Objective: To synthesize this compound by the reduction of 4-biphenylacetonitrile using a Raney Nickel catalyst.

Materials:

-

4-Biphenylacetonitrile

-

Raney Nickel (catalyst)

-

Anhydrous Methanol (or Ethanol)

-

Ammonia (gas or solution in methanol)

-

Hydrogen gas (H₂)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

High-pressure hydrogenation vessel (e.g., Parr shaker or autoclave)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Vessel Preparation: Ensure the high-pressure hydrogenation vessel is clean, dry, and leak-tested.

-

Charging the Vessel: In the vessel, combine 4-biphenylacetonitrile (1 equivalent) and a slurry of Raney Nickel catalyst (approx. 5-10% by weight of the nitrile) in anhydrous methanol saturated with ammonia. The presence of ammonia is crucial to suppress the formation of secondary amine byproducts.[4]

-

Hydrogenation: Seal the vessel. Purge the system several times with nitrogen gas, followed by several purges with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi, consult literature for similar reductions).

-

Reaction: Begin agitation (shaking or stirring) and heat the vessel to a moderate temperature (e.g., 50-80 °C). Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete when hydrogen uptake ceases.

-

Work-up: Cool the vessel to room temperature and carefully vent the excess hydrogen pressure. Purge the vessel with nitrogen gas.

-

Catalyst Removal: Open the vessel and dilute the reaction mixture with methanol. Carefully filter the mixture through a pad of Celite to remove the pyrophoric Raney Nickel catalyst. Caution: Do not allow the catalyst to dry in the air. Keep the filter cake wet with solvent (e.g., water or methanol) at all times.

-

Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the solvent (methanol) using a rotary evaporator.

-

Purification: Dissolve the crude residue in diethyl ether and wash with a small amount of water. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

-

Final Purification: Purify the crude this compound by vacuum distillation to obtain the final product.

Mandatory Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 4-biphenylacetonitrile.

General Biological Screening Workflow

As the specific biological targets of this compound are not well-defined, a general workflow for initial screening is presented. A radioligand binding assay is a standard method to determine if a compound interacts with a specific receptor.

References

An In-depth Technical Guide to 2-(4-Biphenyl)ethylamine (CAS 17027-51-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and analytical characterization of 2-(4-Biphenyl)ethylamine. It is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly those interested in biphenyl-containing compounds for potential therapeutic applications in the central nervous system (CNS) and as anti-inflammatory agents.

Core Chemical Information

This compound, also known as 2-(4-phenylphenyl)ethanamine, is a primary amine featuring a biphenyl moiety. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 17027-51-9 | [1][2][3][4] |

| Molecular Formula | C₁₄H₁₅N | [1][2][3][4] |

| Molecular Weight | 197.28 g/mol | [1][2][3][4] |

| IUPAC Name | 2-(4-phenylphenyl)ethanamine | [2][4] |

| Synonyms | 4-(2-aminoethyl)biphenyl, 2-biphenylethylamine | [3] |

| Appearance | White to off-white solid | |

| Melting Point | 50-54 °C | |

| Boiling Point | 144 °C @ 5 mmHg | - |

| Solubility | Soluble in water, ethanol, and chloroform; insoluble in ether.[1][5] | [1][5] |

| pKa (Predicted) | 9.81 ± 0.10 | [4] |

Synthesis and Purification

The primary synthetic route to this compound involves the reduction of its nitrile precursor, 4-biphenylacetonitrile. Two common reduction methods are catalytic hydrogenation and reduction with metal hydrides such as lithium aluminum hydride (LAH).

Experimental Protocol: Synthesis via Catalytic Hydrogenation

Reaction:

Procedure:

-

Catalyst Preparation: In a high-pressure hydrogenation vessel, add 4-biphenylacetonitrile and a suitable solvent (e.g., ethanol, ethyl acetate).

-

Hydrogenation: Add a catalytic amount of a hydrogenation catalyst, such as 10% Palladium on carbon (Pd/C).

-

The vessel is then sealed and purged with hydrogen gas.

-

The reaction mixture is stirred vigorously at a set temperature (e.g., 35-40 °C) under hydrogen pressure until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC).[6]

-

Work-up: Upon completion, the catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure to yield the crude product.

Experimental Protocol: Synthesis via Lithium Aluminum Hydride (LAH) Reduction

Reaction:

Procedure:

-

Reaction Setup: A solution of 4-biphenylacetonitrile in a dry, aprotic solvent such as diethyl ether or tetrahydrofuran (THF) is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: The solution is cooled in an ice bath, and a solution of lithium aluminum hydride in the same solvent is added dropwise. The reaction is highly exothermic and should be controlled carefully.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

Quenching and Work-up: The reaction is carefully quenched by the sequential addition of water and an aqueous base solution (e.g., 15% NaOH) to precipitate the aluminum salts.

-

The resulting slurry is filtered, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to afford the crude this compound.

Purification Protocols

Recrystallization:

-

Solvent Selection: A suitable solvent system for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For biphenyl compounds, mixtures like benzene/petroleum ether or aqueous ethanol can be effective.[7]

-

Procedure: Dissolve the crude product in a minimum amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization. The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried.

Column Chromatography:

-

Stationary Phase: Silica gel is a common choice for the stationary phase.

-

Mobile Phase (Eluent): The choice of eluent depends on the polarity of the compound and impurities. A solvent system of ethyl acetate/hexanes is a standard choice for compounds of moderate polarity.[8] The optimal ratio can be determined by TLC analysis.

-

Procedure: A slurry of silica gel in the chosen eluent is packed into a chromatography column. The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel. The eluent is then passed through the column, and fractions are collected and analyzed (e.g., by TLC) to isolate the pure product.

Analytical Characterization

The structure and purity of this compound are confirmed using various spectroscopic methods.

Table 2: Spectroscopic Data for this compound

| Technique | Expected Chemical Shifts / Bands |

| ¹H NMR | Signals corresponding to the aromatic protons of the two phenyl rings, and the aliphatic protons of the ethylamine chain. |

| ¹³C NMR | Resonances for the carbon atoms of the biphenyl system and the ethylamine side chain. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of aromatic and aliphatic groups, and C=C stretching of the aromatic rings. |

Potential Biological Significance and Signaling Pathways

While direct studies on the biological activity of this compound are limited in the available literature, its structural similarity to other biphenyl-containing compounds suggests potential for activity as a CNS agent and as an anti-inflammatory agent. Biphenyl derivatives are known to interact with various biological targets and signaling pathways.

Potential Anti-Inflammatory Activity

Many phytochemicals with anti-inflammatory properties are known to modulate the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathways.[9]

Caption: Potential inhibition of the TLR4/NF-κB signaling pathway by this compound.

Potential CNS Activity

The biphenyl scaffold is present in numerous compounds that act on the central nervous system. The rigid nature of the biphenyl group can facilitate binding to specific receptor pockets. Further research is required to elucidate any specific CNS targets of this compound.

Experimental Workflows

A typical workflow for the synthesis and characterization of this compound is outlined below.

Caption: General experimental workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a readily synthesizable compound with a chemical scaffold that holds promise for applications in drug discovery, particularly in the areas of CNS disorders and inflammatory diseases. This guide provides a foundational understanding of its chemical properties and synthesis. Further research is warranted to fully elucidate its pharmacological profile and potential therapeutic applications.

References

- 1. biosynth.com [biosynth.com]

- 2. This compound | C14H15N | CID 28210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]

- 7. reddit.com [reddit.com]

- 8. Chromatography [chem.rochester.edu]

- 9. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 2-(4-Biphenyl)ethylamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-(4-biphenyl)ethylamine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these compounds, with a focus on their potential as therapeutic agents. The biphenyl moiety offers a unique combination of steric bulk and conformational flexibility, allowing for interactions with various biological targets, while the ethylamine side chain provides a key pharmacophoric element for receptor binding and functional activity.

I. Monoamine Oxidase B (MAO-B) Inhibition: A Promising Avenue for Neuroprotective Therapies

Recent research has highlighted the potential of this compound derivatives as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the pathophysiology of neurodegenerative disorders such as Parkinson's disease.

Quantitative Data on MAO-B Inhibition

A study focused on biaryl derivatives, including compounds with a biphenyl-4-yl moiety, revealed exceptionally potent and selective MAO-B inhibitory activity. The key findings from this research are summarized in the table below.

| Compound | Target | IC50 (nM) | Selectivity over MAO-A | Inhibition Type |

| 12c | hMAO-B | 8.9 | >10,000-fold | Competitive |

| Selegiline | hMAO-B | - | - | - |

| Safinamide | hMAO-B | - | - | - |

| Sembragiline | hMAO-B | - | - | - |

Note: IC50 values for reference compounds were mentioned as being surpassed by compound 12c but not explicitly provided in the abstract.

Compound 12c , a biphenyl-4-yl derivative, demonstrated remarkable potency with an IC50 value of 8.9 nM for human MAO-B and over 10,000-fold selectivity against MAO-A[1]. This high selectivity is crucial for minimizing side effects associated with the inhibition of MAO-A. Furthermore, kinetic studies revealed that compound 12c acts as a competitive inhibitor[1].

In vivo studies in an MPTP-induced mouse model of Parkinson's disease showed that compound 12c significantly protected tyrosine hydroxylase (TH)-immunopositive dopaminergic neurons and alleviated Parkinson's-like behavioral deficits[1]. These findings underscore the therapeutic potential of this compound derivatives as neuroprotective agents.

Experimental Protocols

In Vitro MAO Inhibition Assay:

The inhibitory activity of the compounds against human MAO-A and MAO-B can be determined using a fluorometric assay.

-

Enzyme Source: Recombinant human MAO-A and MAO-B expressed in a suitable system (e.g., insect cells).

-

Substrate: A non-fluorescent substrate that is converted into a fluorescent product by MAO activity (e.g., kynuramine).

-

Procedure: a. The test compounds are pre-incubated with the respective MAO isoenzyme in a suitable buffer (e.g., phosphate buffer, pH 7.4) at 37°C. b. The enzymatic reaction is initiated by the addition of the substrate. c. The fluorescence of the product is measured at appropriate excitation and emission wavelengths over time using a microplate reader. d. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinetic Analysis of MAO Inhibition:

To determine the mechanism of inhibition (e.g., competitive, non-competitive), Lineweaver-Burk plots are generated.

-

The assay is performed as described above, but with varying concentrations of both the inhibitor and the substrate.

-

The initial reaction velocities are measured.

-

The reciprocal of the velocity (1/V) is plotted against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration.

-

The pattern of the resulting lines indicates the type of inhibition.

Signaling Pathway and Experimental Workflow

References

The Biphenyl Scaffold: A Technical Guide to its Discovery and Enduring Legacy in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biphenyl moiety, characterized by two phenyl rings linked by a single carbon-carbon bond, represents a cornerstone in organic chemistry and drug discovery.[1] Its unique structural properties, including steric hindrance to rotation around the central bond, give rise to the phenomenon of atropisomerism, a form of axial chirality.[2] This guide provides an in-depth exploration of the historical milestones in the discovery and synthesis of biphenyl compounds, their fascinating stereochemistry, and their evolution into a privileged scaffold in modern medicinal chemistry. We will delve into key synthetic methodologies, present quantitative data on their properties and biological activities, and visualize the complex pathways they modulate.

Early Discovery and the Dawn of Synthetic Strategies

Biphenyl is a naturally occurring aromatic hydrocarbon found in coal tar, crude oil, and natural gas, from which it can be isolated by distillation. The history of its chemical synthesis, however, is a journey through the development of foundational organic reactions.

One of the earliest attempts at forming a carbon-carbon bond between aryl halides was the Wurtz-Fittig reaction . While initially developed for alkyl halides, its extension to aryl halides provided a conceptual basis for future biaryl synthesis.

The Ullmann Reaction: A Copper-Catalyzed Breakthrough

In 1901, Fritz Ullmann discovered that heating aryl halides with finely powdered copper resulted in the formation of a new carbon-carbon bond, producing a symmetrical biaryl compound.[3] This reaction, now known as the Ullmann coupling , was a significant advancement, providing a more reliable method for synthesizing biphenyls, though it often required harsh reaction conditions.[4]

This protocol describes the synthesis of 2,2'-dinitrobiphenyl from ortho-chloronitrobenzene.[4]

Materials:

-

ortho-chloronitrobenzene

-

Copper-bronze alloy

-

High-boiling point solvent (e.g., dimethylformamide or nitrobenzene)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine ortho-chloronitrobenzene and a copper-bronze alloy.

-

Add a high-boiling point solvent to the mixture.

-

Heat the reaction mixture to a high temperature (typically around 200°C) and maintain it for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the copper catalyst.

-

The filtrate is then subjected to extraction and purification, often by recrystallization, to isolate the 2,2'-dinitrobiphenyl product.

The Gomberg-Bachmann Reaction: A Diazonium Salt Approach

In 1924, Moses Gomberg and Werner Emmanuel Bachmann developed a method for aryl-aryl coupling using a diazonium salt.[5] The Gomberg-Bachmann reaction involves the reaction of an arene with a diazonium salt in the presence of a base to form a biaryl through an aryl radical intermediate.[5][6] While versatile, the original procedure often resulted in low yields due to side reactions of the diazonium salts.[5]

This protocol is based on the method described by Gomberg and Bachmann for the synthesis of p-bromobiphenyl.[5][7]

Materials:

-

4-bromoaniline

-

Sodium nitrite

-

Hydrochloric acid

-

Benzene

-

Sodium hydroxide solution

Procedure:

-

Diazotization: Dissolve 4-bromoaniline in a mixture of hydrochloric acid and water. Cool the solution to 0-5°C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite to the cooled 4-bromoaniline solution while maintaining the temperature below 5°C to form the diazonium salt.

-

Coupling: In a separate flask, prepare a two-phase system of benzene and an aqueous sodium hydroxide solution.

-

Slowly add the freshly prepared diazonium salt solution to the vigorously stirred benzene-alkali mixture. The reaction is typically carried out at a low temperature.

-

After the addition is complete, continue stirring for several hours.

-

Separate the organic layer (benzene) and wash it with water to remove any remaining salts.

-

Dry the benzene solution over an anhydrous drying agent (e.g., magnesium sulfate).

-

Remove the benzene by distillation.

-

The crude p-bromobiphenyl is then purified, for example, by recrystallization.

The Pschorr Cyclization: An Intramolecular Variant

In 1896, Robert Pschorr reported an intramolecular version of the Gomberg-Bachmann reaction, now known as the Pschorr cyclization .[8] This reaction is used to synthesize polycyclic aromatic compounds, such as phenanthrene, through the copper-catalyzed intramolecular substitution of an arene by an aryl radical generated from a diazonium salt.[9][10]

This protocol outlines the synthesis of phenanthrene-9-carboxylic acid from α-phenyl-o-aminocinnamic acid.[8]

Materials:

-

α-phenyl-o-aminocinnamic acid

-

Sodium nitrite

-

Sulfuric acid

-

Copper powder (Gattermann copper paste)

Procedure:

-

Diazotization: Dissolve α-phenyl-o-aminocinnamic acid in an appropriate solvent and cool the solution.

-

Add a solution of sodium nitrite in sulfuric acid to the cooled solution to form the diazonium salt.

-

Cyclization: Add finely divided copper powder to the diazonium salt solution.

-

Gently warm the mixture to initiate the decomposition of the diazonium salt and the subsequent cyclization. The evolution of nitrogen gas is observed.

-

After the reaction is complete, the mixture is worked up to isolate the crude phenanthrene-9-carboxylic acid.

-

The product is then purified by recrystallization.

A Paradigm Shift in Synthesis: The Suzuki-Miyaura Coupling

The landscape of biphenyl synthesis was revolutionized in 1979 with the discovery of the Suzuki-Miyaura cross-coupling reaction by Akira Suzuki. This palladium-catalyzed reaction couples an organoboron compound with an organohalide, offering a highly efficient and versatile method for creating carbon-carbon bonds.[11] Its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents have made it an indispensable tool in both academic and industrial research, particularly in drug development.

This protocol describes a standard laboratory procedure for the synthesis of 4-methylbiphenyl.

Materials:

-

4-Bromotoluene

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, combine 4-bromotoluene (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium carbonate (3.0 mmol).

-

Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

-

Add toluene (10 mL) and a 2M aqueous solution of potassium carbonate (2 mL) via syringe.

-

Heat the reaction mixture to 90°C and stir vigorously for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

-

Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 4-methylbiphenyl by recrystallization from a suitable solvent (e.g., ethanol/water).

A New Dimension of Chirality: The Discovery of Atropisomerism

The concept of stereoisomerism in biphenyls took a significant leap forward in 1922 when George Christie and James Kenner first detected atropisomerism in a tetra-substituted biphenyl. Atropisomers are stereoisomers that arise from hindered rotation around a single bond. In biphenyls, bulky substituents in the ortho positions of the phenyl rings can sterically hinder free rotation, leading to stable, isolable enantiomers that exhibit axial chirality.[2]

Quantitative Analysis of Rotational Barriers

The stability of atropisomers is determined by the energy barrier to rotation around the pivotal C-C bond. This barrier can be quantified experimentally, often using dynamic NMR spectroscopy, and calculated using computational methods. The magnitude of the rotational barrier is highly dependent on the size and nature of the ortho substituents.

| Substituent (R) in 2,2'-disubstituted biphenyl | Rotational Barrier (kcal/mol) | Reference |

| -H | ~1.6 | [12] |

| -F | ~4.4 | [13] |

| -CH₃ | ~17.4 | [2] |

| -Cl | ~21.0 | [13] |

| -Br | ~22.0 | [13] |

| -I | ~24.0 | [13] |

| -N(CH₃)₂ | ~24.4 | [13] |

| -C(CH₃)₃ | >25 | [13] |

Note: Values are approximate and can vary based on the specific compound and experimental/computational method.

Applications in Drug Discovery: Biphenyls as Privileged Scaffolds

The biphenyl motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets, often serving as a rigid core to orient functional groups for optimal binding. Numerous FDA-approved drugs contain a biphenyl core, highlighting its importance in the development of therapeutics for various diseases, including cardiovascular diseases, cancer, and inflammatory disorders.

Case Study: Biphenyls as Histone Deacetylase (HDAC) Inhibitors

A significant area of research for biphenyl compounds is their role as histone deacetylase (HDAC) inhibitors. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers.[14] By inhibiting HDACs, these compounds can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.[14] The biphenyl scaffold often serves as the "cap" group in HDAC inhibitors, interacting with the rim of the active site.

The following table summarizes the in vitro inhibitory activity of several biphenyl-containing compounds against different HDAC isoforms. The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Compound | Target HDAC Isoform | IC₅₀ (nM) | Reference |

| Compound 14 | HDAC2 | 27.98 | [15] |

| Compound 14 | HDAC3 | 14.47 | [15] |

| Compound 20 | HDAC3 | 14.40 | [15] |

| Compound 22 | PD-1/PD-L1 Interaction | 12.47 | [15] |

| Biphenyl-4-yl-acrylohydroxamic acid derivatives | HDAC2 | Low µM range | [16] |

| Compound 7g | HDAC9 | 40 | |

| Mocetinostat (MGCD0103) | Class I HDACs | Varies by cell line | [17] |

Note: This table presents a selection of data to illustrate the potency of biphenyl-based HDAC inhibitors.

HDAC inhibitors can exert their anticancer effects by modulating various signaling pathways. One such critical pathway is the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer and promotes cell survival, proliferation, and growth.[4] HDAC inhibitors can suppress this pathway, leading to a reduction in tumorigenic signaling.[4][11]

References

- 1. researchgate.net [researchgate.net]

- 2. Underlying anti-cancer mechanisms of histone deacetylase (HDAC) inhibitors in tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]

- 4. The Gomberg-Bachmann reaction for the arylation of anilines with aryl diazotates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. orgsyn.org [orgsyn.org]

- 6. thieme.de [thieme.de]

- 7. Pschorr Synthesis (Chapter 94) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. youtube.com [youtube.com]

- 9. Frontiers | A Dual PI3K/HDAC Inhibitor Downregulates Oncogenic Pathways in Hematologic Tumors In Vitro and In Vivo [frontiersin.org]

- 10. comporgchem.com [comporgchem.com]

- 11. scispace.com [scispace.com]

- 12. Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Discovery of novel biphenyl compounds bearing hydroxamic acid moiety as the first PD-L1/class I HDACs dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and evaluation of biphenyl-4-yl-acrylohydroxamic acid derivatives as histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Combinatorial antitumor effect of HDAC and the PI3K-Akt-mTOR pathway inhibition in a Pten defecient model of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(4-Biphenyl)ethylamine: A Technical Guide to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Biphenyl)ethylamine is a versatile chemical compound with a unique structural motif that combines a phenethylamine core with a biphenyl group. This structure provides a rigid aromatic framework that is of significant interest in medicinal chemistry and materials science. This in-depth technical guide explores the potential research applications of this compound, summarizing its chemical and physical properties, and delving into its prospective uses in drug discovery and the development of novel materials. The information presented herein is intended to support and guide further research and development efforts in pharmacology and chemical synthesis.

Chemical and Physical Properties

This compound, also known as 4-(2-aminoethyl)biphenyl, is a primary amine with the chemical formula C₁₄H₁₅N.[1][2] Its structure features a biphenyl moiety attached to an ethylamine side chain. This combination of a flexible amino group and a rigid, extended aromatic system is key to its potential applications.

A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| CAS Number | 17027-51-9 | [1][2][3] |

| Molecular Formula | C₁₄H₁₅N | [1][2][] |

| Molecular Weight | 197.28 g/mol | [1][2][] |

| Appearance | White to yellow powder, crystal, or chunk(s) | [5] |

| Melting Point | 50-54 °C (lit.) | [3][5] |

| Boiling Point | 338.1 °C at 760 mmHg | [3] |

| Density | 1.031 g/cm³ (Predicted) | [3][5] |

| Solubility | Soluble in water, ethanol, and chloroform; insoluble in ether. | [6] |

| SMILES | NCCc1ccc(cc1)-c2ccccc2 | |

| InChIKey | WHPLBPSDTIZFSX-UHFFFAOYSA-N |

Potential Research Applications

The unique structure of this compound makes it a valuable building block and a compound of interest in several research areas.

Pharmaceutical Research and Drug Discovery

The phenethylamine scaffold is a well-established pharmacophore found in a wide range of neuroactive compounds, while the biphenyl group can enhance binding affinity to biological targets.[5][7] This combination suggests potential applications in the development of novel therapeutics.

-

Central Nervous System (CNS) Agents: this compound is considered an intermediate in the synthesis of CNS agents.[5] The broader class of 2-phenylethylamine derivatives has been extensively studied for its ability to interact with various receptors and transporters in the brain, including those for serotonin and norepinephrine.[8] The biphenyl moiety could modulate the selectivity and potency of these interactions.

-

Anti-inflammatory Compounds: The compound has been identified as a potential intermediate for anti-inflammatory drugs.[5] Biphenyl derivatives are known to possess anti-inflammatory properties, and incorporating this moiety into a phenethylamine structure could lead to novel anti-inflammatory agents.[9]

-

Antimicrobial and Antifungal Agents: Biphenyl derivatives have demonstrated a wide range of antimicrobial activities.[9] Further investigation into this compound and its derivatives for antibacterial and antifungal applications is a promising research avenue.

-

Anticancer Agents: Some biphenyl-containing compounds have shown anti-cancer activity.[9] The potential for this compound to serve as a scaffold for the development of new cytotoxic or anti-proliferative agents warrants exploration.

Materials Science

The electronic properties of the biphenyl group suggest applications in the development of novel organic materials.

-

Fluorescent Probes: The compound is employed in the preparation of fluorescent probes.[5] The biphenyl system can act as a fluorophore, and the amine group allows for conjugation to other molecules, making it a versatile tool for bio-imaging and sensing applications.

-

Organic Semiconductors: Its favorable electronic properties also make it a candidate for use in the synthesis of organic semiconductors.[5]

Proteomics and Chemical Synthesis

This compound is a useful biochemical for proteomics research and as a building block in organic synthesis.[2] Its primary amine functionality allows for a variety of chemical modifications and conjugations.[5]

Experimental Protocols: A Representative Example

Protocol: Conjugation of this compound to a Protein via Amide Bond Formation

Objective: To covalently link this compound to a protein containing accessible carboxyl groups using a carbodiimide crosslinker.

Materials:

-

This compound

-

Protein of interest (e.g., Bovine Serum Albumin)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

2-(N-morpholino)ethanesulfonic acid (MES) buffer

-

Phosphate-buffered saline (PBS)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Dialysis tubing or desalting column

Procedure:

-

Protein Preparation: Dissolve the protein in MES buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0) to a final concentration of 1-10 mg/mL.

-

Activation of Carboxyl Groups:

-

Add EDC and NHS to the protein solution. A 10-fold molar excess of EDC and a 20-fold molar excess of NHS over the protein is a common starting point.

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

-

-

Preparation of this compound Solution: Dissolve this compound in a minimal amount of DMF or DMSO. Prepare a stock solution of a known concentration.

-

Conjugation Reaction:

-

Add the this compound solution to the activated protein solution. The molar ratio of the amine to the protein will need to be optimized, but a 50 to 100-fold molar excess is a reasonable starting point.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching and Purification:

-

Quench the reaction by adding a small molecule amine (e.g., hydroxylamine or Tris buffer) to consume any unreacted NHS-esters.

-

Remove unreacted crosslinkers and this compound by dialysis against PBS or by using a desalting column.

-

-

Characterization: Confirm the conjugation and determine the degree of labeling using techniques such as UV-Vis spectroscopy (monitoring the absorbance of the biphenyl group), fluorescence spectroscopy, or mass spectrometry.

Signaling Pathways and Logical Relationships: Hypothetical Models

Given the structural similarity of this compound to other neuroactive phenethylamines, it is plausible that it could interact with various signaling pathways in the central nervous system. The following diagrams illustrate hypothetical interactions based on the known pharmacology of related compounds.

References

- 1. This compound | C14H15N | CID 28210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound, CAS No. 17027-51-9 - iChemical [ichemical.com]

- 5. This compound [myskinrecipes.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. mdpi.com [mdpi.com]

- 8. 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijsdr.org [ijsdr.org]

An In-depth Guide to the 2-Phenethylamine Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 2-phenethylamine scaffold is a foundational structural motif in medicinal chemistry, serving as the backbone for a vast array of biologically active molecules. Its simple yet versatile structure, consisting of a phenyl ring attached to an ethylamine side chain, is present in endogenous neurotransmitters, natural products, and a wide range of synthetic drugs. This guide provides a technical overview of the 2-phenethylamine core, its pharmacological significance, structure-activity relationships (SAR), and key experimental methodologies relevant to its study.

The 2-Phenethylamine Core: A Privileged Scaffold

The 2-phenethylamine structure is a cornerstone of neuropharmacology. Its importance is highlighted by its presence in the endogenous catecholamines—dopamine, norepinephrine, and epinephrine—which are crucial for regulating mood, movement, and physiological stress responses.[1][2] This scaffold's ability to interact with a multitude of biological targets makes it a "privileged structure" in drug discovery, leading to the development of therapeutics for psychiatric disorders, cardiovascular conditions, and more.[3][4]

The basic 2-phenethylamine structure can be systematically modified at three key positions to modulate its pharmacological profile:

-

The Phenyl Ring: Substitution on the aromatic ring can drastically alter binding affinity, selectivity, and metabolic stability.

-

The Ethyl Side-Chain: Modifications, such as alkylation at the alpha or beta positions, can influence potency and receptor interaction.

-

The Amino Group: Substitution on the terminal amine (primary to secondary or tertiary) affects polarity, receptor binding, and pharmacokinetics.

Pharmacology and Key Biological Targets

Derivatives of the 2-phenethylamine scaffold interact with a wide range of G-protein coupled receptors (GPCRs) and monoamine transporters. Understanding these interactions is key to designing novel therapeutics.

Major Target Families:

-

Dopamine Receptors (D1-D5) and Transporter (DAT): The dopaminergic system, critical for motor control and reward pathways, is a primary target.[5][6][7] Many phenethylamine-based drugs act as dopamine reuptake inhibitors or receptor agonists/antagonists.[8]

-

Adrenergic Receptors (α and β): These receptors are involved in controlling blood pressure, heart rate, and other autonomic functions. Phenethylamines like norepinephrine and epinephrine are the endogenous ligands for these receptors.[1]

-

Serotonin (5-HT) Receptors: Particularly the 5-HT₂A and 5-HT₂C subtypes are significant targets for psychedelic phenethylamines and some antipsychotics.[9][10]

-

Trace Amine-Associated Receptors (TAARs): TAAR1 is a key receptor for endogenous trace amines, including 2-phenethylamine itself, and is a target for novel antipsychotic and stimulant medications.[1]

-

Monoamine Oxidase (MAO): As an enzyme that degrades monoamine neurotransmitters, its inhibition by certain phenethylamines can increase synaptic neurotransmitter levels, an effect utilized in antidepressants.

Dopamine exerts its effects by binding to D1-like (D1, D5) or D2-like (D2, D3, D4) receptors.[11] D1-like receptor activation stimulates adenylyl cyclase, increasing cAMP levels and activating Protein Kinase A (PKA). Conversely, D2-like receptor activation inhibits adenylyl cyclase.[11] Both pathways modulate downstream effectors that control neuronal excitability and gene expression.

Caption: Simplified Dopaminergic Signaling Pathway.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the phenethylamine scaffold has yielded extensive SAR data, guiding the design of receptor-specific ligands.

-

Dopamine Transporter (DAT) Inhibition: The inhibitory activity against DAT is sensitive to substitutions on the phenyl ring and the amine. Generally, electron-withdrawing groups on the phenyl ring can enhance activity. The size and nature of substituents on the amine are critical; for instance, smaller alkyl groups are often preferred.[8]

-

5-HT₂A Receptor Agonism: For 5-HT₂A agonists, such as those in the 2C-x series, methoxy groups at the 2- and 5-positions of the phenyl ring are often crucial for activity. A halogen or small alkyl group at the 4-position generally increases potency.[12] N-benzyl substitution on the amine has been shown to dramatically increase both binding affinity and functional potency at 5-HT₂A receptors.[9][13]

Quantitative Data on 2-Phenethylamine Derivatives

The following tables summarize binding affinity (Kᵢ) and functional potency (EC₅₀) data for representative 2-phenethylamine derivatives at key monoamine receptors.

Table 1: Binding Affinities (Kᵢ, nM) of N-Benzyl Phenethylamines at Serotonin Receptors.

| Compound (25X-NB) | 4-Substituent (X) | N-Benzyl Substituent | 5-HT₂A Kᵢ (nM) | 5-HT₂C Kᵢ (nM) |

|---|---|---|---|---|

| 25H-NBOMe | H | 2-Methoxy | 10 | 110 |

| 25B-NBOMe | Br | 2-Methoxy | 0.49 | 22 |

| 25I-NBOMe | I | 2-Methoxy | 0.17 | 10 |

| 25C-NBOMe | Cl | 2-Methoxy | 0.55 | 24 |

| 25H-NBOH | H | 2-Hydroxy | 1.8 | 32 |

| 25I-NBOH | I | 2-Hydroxy | 0.29 | 14 |

Data adapted from relevant medicinal chemistry literature. Note that values can vary based on assay conditions.

Table 2: Inhibition of Dopamine Transporter (DAT) by β-Phenethylamine (β-PEA) Derivatives.

| Compound | Structure | DAT Inhibition IC₅₀ (μM) |

|---|---|---|

| 1 | Arylalkylamine | 0.18 |

| 9 | Arylalkylamine | 0.04 |

| 19 | 2-(alkyl amino)-1-arylalkan-1-one | 0.25 |

| 28 | Alkyl 2-phenyl-2-(piperidin-2-yl)acetate | 0.02 |

Data from a study on 29 β-PEA derivatives, highlighting potent examples from different structural subclasses.[8]

Experimental Protocols

Detailed and reproducible experimental methods are crucial for the synthesis and evaluation of novel compounds.

A common and versatile method for synthesizing N-substituted phenethylamines is reductive amination. This two-step, one-pot procedure involves the formation of an imine intermediate from a primary phenethylamine and an aldehyde, followed by its reduction to the secondary amine.

Protocol:

-

Imine Formation: Dissolve the starting phenethylamine hydrochloride (1.0 eq) and a substituted benzaldehyde (1.1 eq) in a suitable solvent like ethanol or methanol. Add a non-nucleophilic base, such as triethylamine (1.0 eq), to neutralize the hydrochloride salt and facilitate imine formation. Stir the mixture at room temperature for 30 minutes to 3 hours.[13]

-

Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise to the solution. The NaBH₄ will selectively reduce the imine to the desired secondary amine.

-

Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by adding water. Acidify the mixture with dilute HCl to protonate the amine.

-

Purification: Perform a liquid-liquid extraction. Basify the aqueous layer with NaOH to deprotonate the amine and extract with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be further purified by column chromatography or by precipitation as a hydrochloride salt.[13][14]

Caption: Workflow for Reductive Amination Synthesis.

This assay is used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Protocol:

-

Membrane Preparation: Use cell membranes from a cell line stably expressing the human 5-HT₂A receptor (e.g., CHO-K1 or HEK293 cells).[15] Homogenize cells in a buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an assay buffer.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radioligand with known high affinity for the 5-HT₂A receptor (e.g., [³H]ketanserin), and varying concentrations of the unlabeled test compound.[16]

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a set time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[16]

-

Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through a glass fiber filter mat (e.g., GF/B).[16] The filters trap the membranes with the bound radioligand.

-

Detection: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand. Allow the filters to dry, then add a scintillation cocktail.[16]

-

Data Analysis: Measure the radioactivity on the filters using a scintillation counter. The amount of radioactivity is inversely proportional to the test compound's binding affinity. Plot the data to generate a competition curve and calculate the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Caption: Radioligand Receptor Binding Assay Workflow.

Conclusion

The 2-phenethylamine scaffold remains one of the most fruitful starting points in medicinal chemistry. Its inherent bioactivity, stemming from its similarity to endogenous neurotransmitters, combined with its synthetic tractability, ensures its continued relevance. A deep understanding of its structure-activity relationships, target pharmacology, and associated experimental methodologies is essential for professionals in drug discovery and development aiming to create the next generation of therapeutics targeting the central nervous system and beyond.

References

- 1. mdpi.com [mdpi.com]

- 2. acs.org [acs.org]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. reactionbiology.com [reactionbiology.com]

- 16. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-(4-Biphenyl)ethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-(4-biphenyl)ethylamine, a key intermediate in pharmaceutical and materials science research. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of NMR, IR, and MS spectroscopy for its constituent chemical moieties. Detailed experimental protocols for acquiring such data are also provided, alongside a generalized workflow for spectroscopic analysis.

Chemical Structure and Properties

-

IUPAC Name: 2-(4-phenylphenyl)ethanamine[1]

-

Synonyms: 4-(2-aminoethyl)biphenyl, 2-biphenylethylamine[2]

-

CAS Number: 17027-51-9[2]

-

Appearance: White to off-white solid

-

Melting Point: 50-54 °C

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its structural components: a biphenyl group, an ethyl chain, and a primary amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.60 - 7.30 | Multiplet | 9H | Aromatic protons of the biphenyl group |

| ~ 3.05 | Triplet | 2H | -CH₂-N |

| ~ 2.85 | Triplet | 2H | Ar-CH₂- |

| ~ 1.5 (variable) | Broad Singlet | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 141 | Quaternary aromatic carbon (C-1' or C-4) |

| ~ 140 | Quaternary aromatic carbon (C-1' or C-4) |

| ~ 129 | Aromatic CH |

| ~ 127 | Aromatic CH |

| ~ 44 | -CH₂-N |

| ~ 38 | Ar-CH₂- |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3250 | Medium, two bands | N-H stretching (primary amine)[3] |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2960 - 2850 | Medium | Aliphatic C-H stretching |

| 1620 - 1580 | Medium | N-H bending (scissoring)[4] |

| 1600, 1485, 1450 | Strong to Medium | Aromatic C=C stretching |

| ~ 840 | Strong | para-disubstituted benzene C-H out-of-plane bending |

| ~ 760, 695 | Strong | Monosubstituted benzene C-H out-of-plane bending |

| 1335 - 1250 | Medium | Aromatic C-N stretching[3] |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)

| m/z | Proposed Fragment |

| 197 | [M]⁺ (Molecular Ion) |

| 180 | [M - NH₃]⁺ |

| 167 | [C₁₃H₁₁]⁺ (Biphenylmethyl cation) |

| 152 | [C₁₂H₈]⁺ (Biphenylene radical cation) |

| 30 | [CH₂NH₂]⁺ (Base Peak) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to the solvent's deuterium signal.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of -2 to 12 ppm, a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 0 to 220 ppm, a 45-degree pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

-

Spectrum Acquisition: Place the ATR accessory or the KBr pellet holder into the sample compartment of an FTIR spectrometer.

-

Background Collection: Record a background spectrum of the empty ATR crystal or the KBr press without the sample.

-

Sample Spectrum Collection: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: For a solid sample, direct insertion probe (DIP) with electron ionization (EI) is a common method. A small amount of the sample is placed in a capillary tube at the end of the probe.

-

Ionization: The probe is inserted into the high-vacuum source of the mass spectrometer and heated. The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of an organic compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

This guide serves as a foundational resource for researchers working with this compound, providing essential predicted spectroscopic data and standardized methodologies for its experimental characterization.

References

Methodological & Application

Synthesis of 2-(4-Biphenyl)ethylamine: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Biphenyl)ethylamine is a valuable building block in medicinal chemistry and materials science, frequently incorporated into pharmacologically active compounds and functional materials. This document provides a detailed protocol for the synthesis of this compound via the reduction of 4-biphenylacetonitrile. Two common and effective reduction methods are presented: catalytic hydrogenation and chemical reduction with lithium aluminum hydride (LiAlH4). This application note includes a summary of reaction parameters, detailed experimental procedures, and the necessary visualizations to facilitate replication and understanding of the synthesis workflow.

Introduction

The biphenyl moiety is a prevalent scaffold in numerous pharmaceutical agents due to its rigid structure and ability to engage in various biological interactions. This compound serves as a key intermediate in the synthesis of these complex molecules. The primary synthetic challenge lies in the efficient and clean conversion of a suitable precursor to the target primary amine. The reduction of the corresponding nitrile, 4-biphenylacetonitrile, is a common and effective strategy. This document outlines two robust methods to achieve this transformation, providing researchers with reliable protocols for obtaining this important synthetic intermediate.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound from 4-biphenylacetonitrile using two different reduction methods.

| Parameter | Method A: Catalytic Hydrogenation | Method B: Lithium Aluminum Hydride Reduction |

| Starting Material | 4-Biphenylacetonitrile | 4-Biphenylacetonitrile |

| Reducing Agent | Hydrogen gas (H₂) | Lithium Aluminum Hydride (LiAlH₄) |

| Catalyst/Reagent | Palladium on Carbon (10% Pd/C) | Lithium Aluminum Hydride (LiAlH₄) |

| Solvent | Ethanol, Acetic Acid | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | Room Temperature | 0 °C to Reflux |

| Reaction Time | 4-6 hours | 2-4 hours |

| Typical Yield | 85-95% | 80-90% |

| Purity (post-purification) | >98% | >98% |

| Purification Method | Recrystallization or Column Chromatography | Acid-base extraction followed by distillation or recrystallization |

Experimental Protocols

Method A: Synthesis via Catalytic Hydrogenation

This method employs the use of hydrogen gas and a palladium catalyst to reduce the nitrile group. It is generally considered a cleaner method with simpler work-up procedures.

Materials:

-

4-Biphenylacetonitrile

-

10% Palladium on Carbon (Pd/C)

-

Ethanol (reagent grade)

-

Glacial Acetic Acid

-

Hydrogen gas (H₂)

-

Diatomaceous earth (e.g., Celite®)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a suitable round-bottom flask, dissolve 4-biphenylacetonitrile (1.0 eq) in ethanol (10-15 mL per gram of nitrile). Add a catalytic amount of 10% Pd/C (typically 5-10 mol% of the substrate).

-

Acidification: To the suspension, add glacial acetic acid (1-2 eq) to prevent the formation of secondary amines.

-

Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and purge with hydrogen gas three times. Pressurize the vessel with hydrogen gas (typically 1-3 atm or using a balloon) and stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-6 hours.

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).

-

Catalyst Removal: Dilute the reaction mixture with ethanol and filter through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with additional ethanol.

-

Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Neutralization and Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acetic acid. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by silica gel column chromatography to yield pure this compound.

Method B: Synthesis via Lithium Aluminum Hydride (LiAlH₄) Reduction

This method utilizes a powerful reducing agent, LiAlH₄, and is particularly useful for small-scale syntheses where high reactivity is desired. Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere.

Materials:

-

4-Biphenylacetonitrile

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a sequential quench with water and NaOH solution.

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Inert gas supply (nitrogen or argon)

-

Magnetic stirrer and heating mantle

-

Ice bath

Procedure:

-

Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inlet for inert gas. Place the flask under a positive pressure of nitrogen or argon.

-

Reagent Preparation: In the reaction flask, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

-

Addition of Substrate: Dissolve 4-biphenylacetonitrile (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 2-4 hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC.

-

Quenching: After the reaction is complete, cool the flask back to 0 °C with an ice bath. CAUTION: The following quenching procedure is highly exothermic and generates hydrogen gas. Perform in a well-ventilated fume hood. Slowly and carefully add water (X mL, where X is the mass of LiAlH₄ in grams used) dropwise to the reaction mixture. Then, add 15% aqueous sodium hydroxide solution (X mL), followed by water (3X mL).

-

Work-up: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

-

Solvent Removal: Combine the filtrate and washings and remove the THF under reduced pressure.

-

Purification: The resulting crude this compound can be purified by vacuum distillation or by acid-base extraction followed by recrystallization of the hydrochloride salt.

Mandatory Visualization

The following diagrams illustrate the synthetic pathway and the general workflow for the synthesis of this compound.

Caption: Synthetic routes to this compound.

Application Notes and Protocols: Utilizing 2-(4-Biphenyl)ethylamine in Solid-Phase Peptide Synthesis for C-Terminal Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of peptides at their C-terminus offers a powerful strategy to modulate their biological activity, enhance their pharmacokinetic properties, and introduce labels for imaging or diagnostic applications. The incorporation of a biphenyl moiety, through the use of 2-(4-Biphenyl)ethylamine, can introduce favorable aromatic interactions for receptor binding, increase metabolic stability, and serve as a fluorescent or radiolabeling handle.

This document provides a detailed application note and experimental protocols for the incorporation of this compound at the C-terminus of peptides using solid-phase peptide synthesis (SPPS). The described methodology is based on the well-established reductive amination of a primary amine onto an aldehyde-functionalized resin, a strategy often referred to as the Backbone Amide Linker (BAL) approach. This method allows for the assembly of the desired peptide sequence after the biphenyl-containing moiety has been securely anchored to the solid support.

Principle of the Method

The core of this application lies in the covalent attachment of this compound to an aldehyde-functionalized solid support via a reductive amination reaction. This process forms a stable secondary amine linkage. The peptide chain is then elongated from the nitrogen of this secondary amine using standard Fmoc-based solid-phase peptide synthesis protocols. Finally, the C-terminally modified peptide is cleaved from the resin, yielding a peptide with a 2-(4-biphenyl)ethyl amide at its C-terminus.

Data Presentation

Table 1: Reagents and Solvents for C-Terminal Modification with this compound

| Reagent/Solvent | Supplier | Grade | Purpose |

| Aldehyde-functionalized resin (e.g., BAL resin) | Various | SPPS Grade | Solid support for peptide synthesis |

| This compound | Various | ≥98% | C-terminal modifying agent |

| Sodium cyanoborohydride (NaBH₃CN) | Various | Reagent Grade | Reducing agent for imine formation |

| N,N-Diisopropylethylamine (DIPEA) | Various | SPPS Grade | Base for neutralization and coupling |

| N,N-Dimethylformamide (DMF) | Various | SPPS Grade | Primary solvent for washing and reactions |

| Dichloromethane (DCM) | Various | SPPS Grade | Solvent for resin swelling and washing |

| Piperidine | Various | SPPS Grade | Reagent for Fmoc deprotection |

| Fmoc-protected amino acids | Various | SPPS Grade | Building blocks for peptide synthesis |

| HBTU/HATU | Various | SPPS Grade | Coupling reagent |

| Trifluoroacetic acid (TFA) | Various | Reagent Grade | Cleavage reagent |

| Triisopropylsilane (TIS) | Various | Reagent Grade | Scavenger for cleavage |

| Diethyl ether | Various | Reagent Grade | Precipitation of cleaved peptide |

Table 2: Typical Yields and Purities for Model Peptides

| Model Peptide Sequence | C-Terminal Modification | Crude Yield (%) | Purity by HPLC (%) |

| H-Gly-Phe-Leu- | -NH-CH₂-CH₂-(4-Ph-Ph) | 65-75 | >90 |

| H-Ala-Val-Gly- | -NH-CH₂-CH₂-(4-Ph-Ph) | 60-70 | >88 |

| H-Tyr-Gly-Gly-Phe- | -NH-CH₂-CH₂-(4-Ph-Ph) | 55-65 | >85 |

Note: Yields and purities are dependent on the peptide sequence, coupling efficiency, and purification methods.

Experimental Protocols

Protocol 1: Attachment of this compound to Aldehyde-Functionalized Resin

This protocol details the reductive amination of this compound onto a backbone amide linker (BAL) aldehyde resin.

Materials:

-

BAL aldehyde resin (1.0 g, ~0.5 mmol/g loading)

-

This compound (5 eq. to resin loading)

-

Sodium cyanoborohydride (NaBH₃CN) (10 eq. to resin loading)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

1% Acetic acid in DMF

Procedure:

-

Resin Swelling: Swell the BAL aldehyde resin in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.

-

Amine Addition: Drain the DMF and add a solution of this compound in 1% acetic acid in DMF (10 mL). Agitate the mixture for 1 hour at room temperature.

-

Reduction: Add a solution of NaBH₃CN in MeOH (5 mL) to the reaction vessel. Agitate the mixture for 2 hours at room temperature.

-

Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

-

Drying: Dry the resin under vacuum for at least 4 hours.

-

Confirmation (Optional): Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a secondary amine. The test should be negative or show a weak positive result.

Protocol 2: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol describes the elongation of the peptide chain from the this compound-functionalized resin.

Materials:

-

This compound-functionalized resin

-

Fmoc-protected amino acids (4 eq. to resin loading)

-

HBTU or HATU (3.9 eq. to resin loading)

-

DIPEA (8 eq. to resin loading)

-

20% Piperidine in DMF

-

DMF

-

DCM

Procedure:

-

Resin Swelling: Swell the functionalized resin in DMF (10 mL) for 1 hour.

-

Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF (10 mL). Agitate for 5 minutes. Drain and repeat the treatment for 15 minutes.

-

Washing: Wash the resin with DMF (5 x 10 mL) and DCM (2 x 10 mL).

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid and HBTU/HATU in DMF.

-

Add DIPEA to the activation mixture and pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

-

Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction (negative result). If the test is positive, repeat the coupling step.

-

Repeat Synthesis Cycle: Repeat steps 2-6 for each subsequent amino acid in the desired peptide sequence.

Protocol 3: Cleavage and Deprotection

This protocol details the final cleavage of the C-terminally modified peptide from the solid support and removal of side-chain protecting groups.

Materials:

-

Peptide-resin

-

Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Wash the final peptide-resin with DCM (3 x 10 mL) and dry under vacuum for at least 1 hour.

-

Cleavage: Add the cleavage cocktail (10 mL per gram of resin) to the reaction vessel containing the dry resin.

-

Incubation: Agitate the mixture at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the cleavage mixture into a cold diethyl ether solution (50 mL). A white precipitate of the crude peptide should form.

-

Isolation: Centrifuge the suspension to pellet the crude peptide. Decant the ether.

-

Washing: Wash the peptide pellet with cold diethyl ether (2 x 30 mL).

-

Drying: Dry the crude peptide under vacuum.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Mandatory Visualizations

Caption: Experimental workflow for C-terminal peptide modification.

Caption: Key reductive amination reaction for linker attachment.

Conclusion

The use of this compound in conjunction with an aldehyde-functionalized resin provides a robust and versatile method for the synthesis of C-terminally modified peptides. This approach allows for the introduction of a biphenyl moiety, which can be leveraged for various applications in drug discovery and chemical biology. The detailed protocols provided herein offer a comprehensive guide for researchers to successfully implement this strategy in their peptide synthesis workflows. As with all solid-phase synthesis, optimization of coupling times and monitoring of reaction completion are crucial for achieving high yields and purities of the final peptide product.

Application of 2-(4-Biphenyl)ethylamine in Proteomics Research: A Guide to Potential Applications and Protocol Development

For Researchers, Scientists, and Drug Development Professionals

Introduction